

Application Note: Chromatographic Separation of Azithromycin and its E Impurity

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Compound of Interest

Compound Name: *Azithromycin E*

Cat. No.: *B1376122*

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Introduction

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.^{[1][2][3]} During its synthesis and storage, impurities can form, which may affect the drug's efficacy and safety.^{[2][3]} One critical impurity is Azithromycin Impurity E, also known as 3'-(N,N-Didemethyl)azithromycin or aminoazithromycin.^{[4][5][6]} Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mandate strict control over the levels of such impurities in pharmaceutical formulations.^{[1][7]} This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Azithromycin from its E impurity.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Azithromycin and its impurities are introduced into the system and travel through the column at different rates depending on their affinity for the stationary phase, thus achieving separation. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength.

Quantitative Data Summary

The following table summarizes the typical chromatographic parameters for the separation of Azithromycin and Impurity E. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.

Parameter	Azithromycin	Azithromycin Impurity E
Typical Retention Time (min)	~45	~24-25
Relative Retention Time (RRT)	1.00	~0.53
Limit of Detection (LOD)	0.0005 mg/mL ^[8]	Not explicitly stated, but methods are sensitive enough for impurity analysis at 0.05% level ^[1]
Limit of Quantitation (LOQ)	Not explicitly stated in sources	Methods should have an LOQ of at least 0.05% relative to the Azithromycin concentration ^[1]
Linearity Range	0.3–2.0 mg/mL ^[8]	Typically from LOQ to 120% of the specification limit ^[2]
Resolution (between Azithromycin and nearest impurity)	> 3.0 ^[9]	> 1.5 (between adjacent impurities)

Experimental Protocols

1. Materials and Reagents

- Azithromycin Reference Standard (CRS)
- Azithromycin Impurity E Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dibasic potassium phosphate or Dibasic sodium phosphate (Anhydrous)

- Phosphoric acid or Potassium hydroxide (for pH adjustment)
- Purified water (resistivity of NLT 18 Mohm-cm)[9]
- Ammonium hydroxide
- Monobasic ammonium phosphate

2. Chromatographic Conditions

A number of methods have been successfully employed. Below are representative conditions based on established pharmacopeial and published methods.[2][3][10][11]

Parameter	Condition
Instrument	High-Performance Liquid Chromatograph (HPLC) or Ultra High-Performance Liquid Chromatograph (UHPLC) with UV detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters Xterra MS)[2][7][10]
Mobile Phase A	20 mM Dibasic potassium phosphate, pH adjusted to 10.55 ± 0.05 with 5 M potassium hydroxide[9] OR 1.8 g/L Anhydrous Disodium Hydrogen Phosphate, pH adjusted to 8.9[7]
Mobile Phase B	Acetonitrile:Methanol (3:1)[9] or (25:75, v/v)[7]
Gradient Elution	A linear gradient is often employed, starting with a higher proportion of aqueous phase and increasing the organic phase over time to elute compounds of increasing hydrophobicity.[7][11] For example: 0-25 min, 50-55% B; 25-30 min, 55-60% B; 30-80 min, 60-75% B; followed by re-equilibration.[10]
Flow Rate	1.0 mL/min[10][12]
Column Temperature	50-60 °C[2][10][11]
Detection Wavelength	210 nm[2][3][10]
Injection Volume	20-30 µL[7]

3. Preparation of Solutions

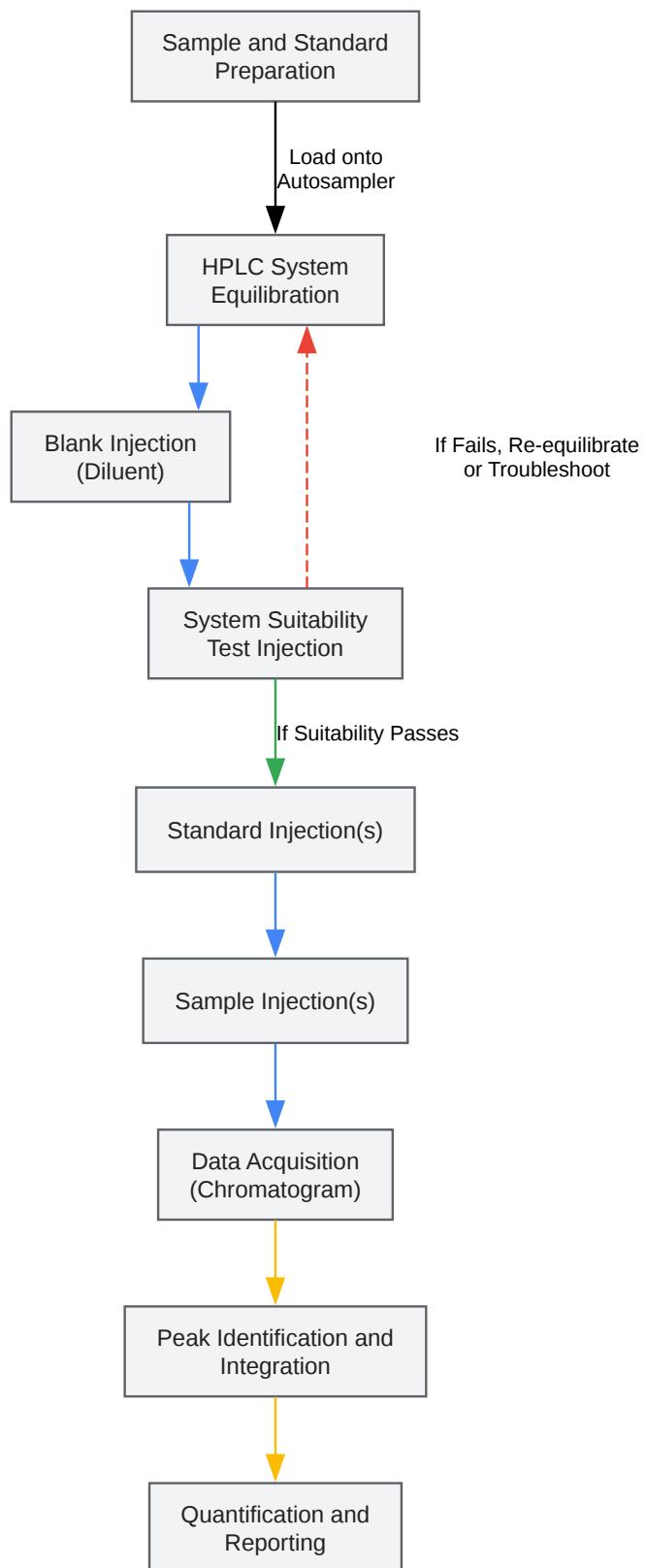
- Diluent: A mixture of buffer (e.g., 1.73 g/L monobasic ammonium phosphate adjusted to pH 10.0) and organic solvents like acetonitrile and methanol is commonly used.[7]
- Standard Stock Solution: Accurately weigh and dissolve Azithromycin and Azithromycin Impurity E reference standards in the diluent to obtain a known concentration.

- System Suitability Solution: Prepare a solution containing both Azithromycin and key impurities to verify the chromatographic system's performance, ensuring adequate resolution between peaks.[7]
- Sample Solution: For tablets, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a specific dose of Azithromycin is then dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter before injection.[10][13]

4. Analysis Procedure

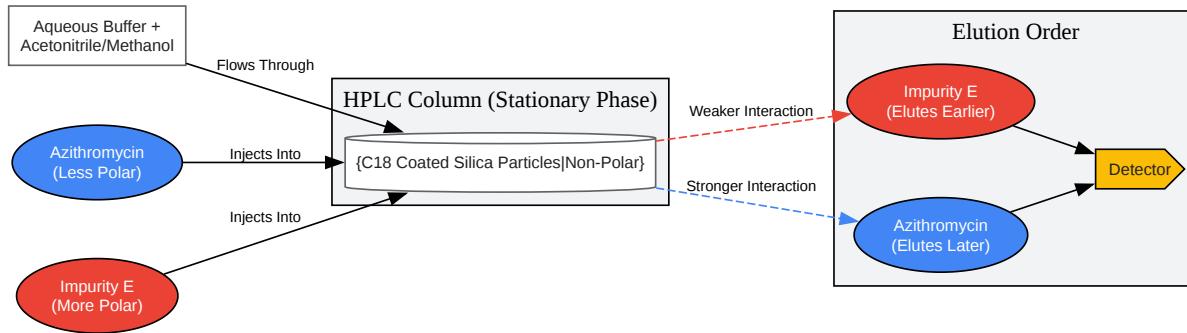
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the system suitability solution to confirm that the resolution, tailing factor, and other performance criteria are met.
- Inject the standard solution(s) to establish the retention times and response factors for Azithromycin and Impurity E.
- Inject the sample solution(s).
- Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
- Calculate the concentration of Impurity E in the sample using the peak areas and the response factor determined from the standard.

Visualizations



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Caption: Experimental workflow for the chromatographic analysis of Azithromycin and its impurities.



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Caption: Principle of reversed-phase chromatographic separation of Azithromycin and Impurity E.

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